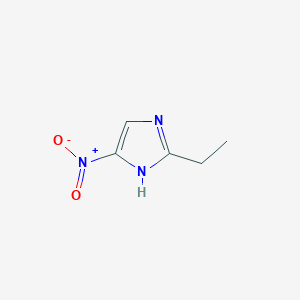

2-Ethyl-4-nitro-1H-imidazole

Description

Historical Context of Imidazole (B134444) and Nitroimidazole Chemistry in Drug Discovery

The journey of imidazole in science began in the 19th century, with its first synthesis by Heinrich Debus in 1858. irjet.netmdpi.comresearchgate.net Initially named glyoxaline, this five-membered aromatic heterocycle, containing two nitrogen atoms, quickly became a subject of interest due to its unique chemical properties. mdpi.comresearchgate.net The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine and nucleic acids, which underscores its biological importance. researchgate.netbiomedpharmajournal.org

The discovery of nitroimidazole derivatives as potent therapeutic agents marked a significant milestone in medicinal chemistry. In 1953, the first naturally occurring nitroimidazole, Azomycin (2-nitroimidazole), was isolated and found to possess antibacterial activity. mdpi.comnih.gov This discovery catalyzed the synthesis of numerous nitroimidazole analogs, leading to the development of life-saving drugs. mdpi.comnih.gov Metronidazole (B1676534), a 5-nitroimidazole derivative developed in the mid-1950s, became a cornerstone for treating anaerobic bacterial and protozoal infections. nih.govunimib.it The success of these early nitroimidazoles paved the way for the exploration of other derivatives, including those with different substitution patterns on the imidazole ring, such as 2-Ethyl-4-nitro-1H-imidazole.

Significance of Imidazole Scaffold in Medicinal Chemistry and Materials Science

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile binding properties and its presence in a wide array of pharmacologically active compounds. researchgate.netajrconline.org Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows it to interact with a diverse range of biological targets, including enzymes and receptors. researchgate.netnih.gov This has led to the development of imidazole-containing drugs with a broad spectrum of activities, such as antifungal, anticancer, and antihypertensive agents. researchgate.netmdpi.com

Beyond medicine, the imidazole ring is also a valuable component in materials science. Imidazole-based polymers and imidazolium (B1220033) salts are utilized for their ability to engage in hydrogen bonding and electrostatic interactions. elsevierpure.com These properties are harnessed in applications such as the creation of hydrogels, the coating of metal nanoparticles, and the dissolution of carbohydrates. elsevierpure.com Imidazole-functionalized polymers have also been used to immobilize catalysts, demonstrating the scaffold's utility in industrial processes. rsc.org

Overview of Research Trajectories for Nitroimidazole Derivatives

Research into nitroimidazole derivatives has followed several key trajectories, driven by the need for new and improved therapeutic agents and materials. A primary focus has been the development of new anti-infective drugs, particularly for treating diseases caused by anaerobic bacteria and protozoa. unimib.itresearchgate.netacs.org This includes the design of compounds with enhanced efficacy and reduced side effects compared to existing drugs like metronidazole. nih.gov

Another significant area of research is the development of nitroimidazoles as radiosensitizers for cancer therapy. nih.govmdpi.com The electron-withdrawing nature of the nitro group allows these compounds to mimic oxygen in hypoxic tumor cells, making these cells more susceptible to radiation treatment. mdpi.com Furthermore, the unique properties of nitroimidazoles have led to their investigation as imaging agents for detecting hypoxic tissues. nih.govunimib.it

The synthesis of novel nitroimidazole derivatives with varied functional groups continues to be an active area of research. science.gov Scientists are exploring how modifications to the imidazole ring, such as the introduction of an ethyl group in this compound, can influence the compound's chemical and biological properties. ontosight.ai This ongoing research aims to unlock the full potential of the nitroimidazole scaffold in both established and emerging applications.

Structure

2D Structure

Propriétés

IUPAC Name |

2-ethyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-4-6-3-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNAZXOOFZKJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157469 | |

| Record name | 2-Ethyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-03-0 | |

| Record name | 2-Ethyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethyl 4 Nitro 1h Imidazole and Its Analogs

Regioselective Synthesis Strategies for Nitroimidazoles

Regioselectivity is a critical challenge in the synthesis of substituted nitroimidazoles due to the tautomeric nature of the imidazole (B134444) ring, which can lead to a mixture of isomers. iau.ir Various strategies have been developed to control the position of substitution, particularly at the nitrogen atoms.

N-alkylation of nitroimidazoles is a common method for introducing diverse functional groups. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and temperature. researchgate.net Studies have shown that the position of the nitro group on the imidazole ring significantly influences the outcome of alkylation.

For instance, the alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375) has been studied under various conditions. It was observed that in the case of 4-nitroimidazole, alkylation preferentially occurs at the N-1 position. researchgate.net Conversely, for 2-methyl-5-nitroimidazole, the steric hindrance from the nitro group directs alkylation to the N-3 position.

The choice of base and solvent plays a crucial role in yield and regioselectivity. The use of potassium carbonate (K2CO3) in acetonitrile (B52724) has been found to be effective, providing good yields of N-alkylated products. researchgate.net Temperature also has a significant impact; heating the reaction to 60°C generally improves the yields. researchgate.net Phase-transfer catalysis has also emerged as a highly regioselective and efficient method for the N1-alkylation of hindered imidazoles at room temperature, offering high yields of the desired 4-nitroimidazole isomers. iau.ir

Table 1: Influence of Reaction Conditions on the Alkylation of 4-Nitroimidazole

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl bromoacetate (B1195939) | K2CO3 | Acetonitrile | 60 | 96 | |

| Benzyl (B1604629) bromide | K2CO3 | Acetonitrile | 60 | 85 | |

| Allyl bromide | K2CO3 | Acetonitrile | 60 | 75 | |

| Propargyl bromide | K2CO3 | Acetonitrile | 60 | 70 |

This table is generated based on data from the text.

The direct nitration of substituted imidazoles is a fundamental method for introducing the nitro group. The reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. e-bookshelf.degoogle.com The position of nitration is influenced by the existing substituents on the imidazole ring. For 2-alkyl-substituted imidazoles, such as 2-ethylimidazole (B144533), nitration generally occurs at the 4- or 5-position. e-bookshelf.degoogle.com The reaction of 2-ethylimidazole with a mixture of nitric and sulfuric acid can lead to the formation of 2-ethyl-4(5)-nitroimidazole. google.com

Careful control of reaction conditions is necessary to achieve the desired mononitro product and avoid the formation of dinitro derivatives. e-bookshelf.deontosight.ai For N-substituted imidazoles, nitration can be more challenging, and often, the nitro group is introduced before N-substitution. researchgate.net

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.com These strategies have been successfully applied to the synthesis of complex nitroimidazole derivatives.

A notable example is the one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction performed on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. mdpi.com This method, conducted under microwave irradiation, allows for the introduction of a wide range of (hetero)aryl and terminal alkyne groups at the C2 and C4 positions of the imidazole ring. mdpi.com

MCRs, such as the Ugi reaction, have also been employed to create hybrid molecules containing a nitroimidazole scaffold. nih.govresearchgate.net For example, a modified TMSN₃–Ugi multicomponent reaction has been used to synthesize tetrazole-containing nitroimidazole analogs. nih.gov Another approach involves a three-component reaction of hydroxylamines, aldehydes, and 2-azido acrylates to produce highly substituted imidazoles. arkat-usa.org These methods provide a convergent and diversity-oriented pathway to novel nitroimidazole derivatives. scirp.orgijpbs.com

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecular architectures. japsonline.com This strategy has been utilized to create novel hybrid molecules incorporating a nitroimidazole core.

For instance, an alkyne-functionalized derivative of metronidazole (B1676534), 1-(but-3-ynyl)-2-methyl-5-nitro-1H-imidazole, was synthesized and subsequently used in click reactions to conjugate it with other molecules. nih.gov The synthesis involved the reaction of 1-(methoxymethyl)-2-methyl-4-nitro-1H-imidazole with but-3-ynyl trifluoromethanesulfonate, followed by the removal of the protecting group. nih.gov This approach enables the straightforward linkage of the nitroimidazole unit to various scaffolds, facilitating the development of new therapeutic agents. mdpi.com

Mechanistic Investigations of 2-Ethyl-4-nitro-1H-imidazole Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and achieving desired outcomes. Mechanistic studies on the synthesis of this compound and its analogs have shed light on the factors governing regioselectivity and reactivity.

Catalytic systems play a pivotal role in many synthetic transformations leading to nitroimidazoles. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the choice of catalyst and ligands is critical for achieving high yields and regioselectivity. mdpi.com For the bis-Suzuki-Miyaura reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, Pd(OAc)₂ was identified as the optimal catalyst. mdpi.com

The development of heterogeneous nanocatalysts, such as hybrid Cu₂O/Pd–Fe₃O₄ nanocomposites, has shown promise for C–H arylation of 4-nitroimidazoles. rsc.org These catalysts offer the advantage of easy separation and recyclability, contributing to more sustainable synthetic processes.

Reaction conditions, including the solvent, base, and temperature, have a profound effect on the course of the reaction. In N-alkylation reactions, a combination of a polar aprotic solvent like acetonitrile and a solid base like potassium carbonate at elevated temperatures has been found to be effective for promoting the desired N-1 alkylation of 4-nitroimidazoles. researchgate.net The proposed mechanism for the selective synthesis of 2-nitro-1-vinyl-1H-imidazole from 2-nitroimidazole (B3424786) and 1,2-dibromoethane (B42909) involves the 2-nitroimidazolide ion acting as both a nucleophile and a base. mdpi.com

Influence of Substituent Effects on Reaction Pathways

The substitution pattern on the imidazole ring profoundly influences the reaction pathways, particularly in N-alkylation reactions of 4(5)-nitroimidazoles. The presence and position of substituents like the nitro group and alkyl groups at the C2 position govern the regioselectivity of these reactions. The nitro group, being strongly electron-withdrawing, significantly impacts the electronic properties of the imidazole core. nih.govcymitquimica.com This effect, combined with the steric hindrance from other substituents, dictates the preferred site of alkylation.

The N-alkylation of unsymmetrical 4(5)-nitroimidazoles can theoretically yield two isomers: the N1-alkyl-4-nitroimidazole and the N1-alkyl-5-nitroimidazole. The outcome is largely dependent on the reaction conditions and the inherent properties of the starting material. iau.ir

Electronic Effects: The nitro group at position 4 or 5 deactivates the imidazole ring towards electrophilic attack but acidifies the N-H proton, facilitating its removal by a base to form the imidazolate anion. The resulting anion exists in a tautomeric equilibrium. For 4(5)-nitroimidazoles, the 1,4-tautomer generally predominates regardless of whether the substituent is electron-withdrawing or electron-donating. nih.gov

Steric Effects: The presence of a substituent at the C2 position, such as a methyl or ethyl group, introduces steric hindrance. This hindrance can direct incoming alkylating agents to the less hindered nitrogen atom. In the case of 2-methyl-5-nitroimidazole, regioselectivity in favor of N-3 alkylation (which is equivalent to the N1 position of the 4-nitro tautomer) is observed, a phenomenon attributed to the steric effect of the nitro group.

Reaction Media: The reaction medium plays a crucial role in determining the product ratio. It has been observed that basic conditions generally favor the formation of N1-alkyl-4-nitro-1H-imidazole derivatives as the major product. iau.ir Conversely, neutral or acidic media tend to yield the 5-nitroimidazole derivative as the predominant product. iau.ir The use of phase transfer catalysts in a solid-liquid system under basic conditions has been shown to be highly regioselective for the N1-alkylation of hindered imidazoles like 2-methyl-4(5)-nitroimidazole, yielding excellent yields of the 4-nitro isomer. iau.ir

The table below summarizes the influence of substituents and reaction conditions on the regioselectivity of N-alkylation of nitroimidazoles.

| Starting Material | Alkylating Agent | Reaction Conditions | Major Product Isomer | Reference |

| 2-Methyl-4(5)-nitro-1H-imidazole | Benzyl/butyl halides | K₂CO₃, Acetonitrile, TBAB (catalyst) | N1-alkyl-2-methyl-4-nitro-1H-imidazole | iau.ir |

| 4-Nitro-1H-imidazole | Various alkylating agents | K₂CO₃, Acetonitrile, 60°C | N1-alkyl-4-nitro-1H-imidazole | |

| 2-Methyl-5-nitro-1H-imidazole | Various alkylating agents | K₂CO₃, Acetonitrile, 60°C | N1-alkyl-2-methyl-4-nitro-1H-imidazole | |

| 4(5)-Nitro-1H-imidazoles | Alkyl halides/sulfates | Basic media | N1-alkyl-4-nitro-1H-imidazole | iau.ir |

| 4(5)-Nitro-1H-imidazoles | Alkyl halides/sulfates | Neutral/Acidic media | N1-alkyl-5-nitro-1H-imidazole | iau.ir |

Derivatization Strategies for Enhancing Molecular Complexity and Functionality

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. These modifications aim to introduce new functional groups and structural motifs to enhance molecular complexity and explore structure-activity relationships. mdpi.com Common strategies involve reactions at the N1 position of the imidazole ring or, in suitably pre-functionalized analogs, cross-coupling reactions at the carbon atoms of the ring.

The introduction of various carbon-based substituents, including alkyl, aryl, and heteroaryl groups, is a primary method for derivatizing the nitroimidazole core. These modifications can significantly alter properties such as lipophilicity, metabolic stability, and target-binding interactions. nih.gov

Alkylation: N-alkylation is the most common derivatization method, typically involving the reaction of the nitroimidazole with an alkyl halide or a related electrophile in the presence of a base. iau.ir This approach allows for the introduction of a wide array of alkyl chains, which can be simple, branched, or contain other functional groups. For instance, reacting 2-methyl-4(5)-nitroimidazole with substituted benzyl halides or butyl halides using a phase transfer catalyst provides a highly regioselective and efficient route to N1-substituted-2-methyl-4-nitroimidazoles. iau.ir Similarly, alkylation of 4-nitroimidazole with agents like ethyl bromoacetate can be achieved in good yields using potassium carbonate in acetonitrile.

Arylation and Heteroarylation: The introduction of aryl or heteroaryl groups can be accomplished through several catalytic methods. Copper-catalyzed N-arylation (Ullmann coupling) is a classic and effective method for coupling N-H containing heterocycles with aryl halides. acs.org More modern approaches utilize palladium-catalyzed cross-coupling reactions. For example, regioselective Suzuki-Miyaura reactions have been employed on di-halogenated nitroimidazoles to introduce aryl and heteroaryl groups. mdpi.com In one study, 2,4-dibromo-1-methyl-5-nitro-1H-imidazole was selectively coupled with various (hetero)arylboronic acids at the C4 position. mdpi.com This demonstrates that the nitro group at position 5 significantly activates the C4 position for such cross-coupling reactions. mdpi.com Direct C-H arylation has also emerged as a powerful tool, allowing for the formation of C-C bonds without pre-functionalization of the heterocycle, though selectivity can be a challenge. acs.org

The following table provides examples of derivatization reactions for introducing alkyl and aryl moieties.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

| 2-Methyl-4(5)-nitro-1H-imidazole | 4-Substituted benzyl halides | K₂CO₃, TBAB, MeCN, RT | N1-Arylmethyl-2-methyl-4-nitroimidazole | iau.ir |

| 4-Nitro-1H-imidazole | Ethyl bromoacetate | K₂CO₃, MeCN, 60°C | N1-Alkyl-4-nitroimidazole | |

| Imidazole | Aryl iodides/bromides | CuI, Diamine ligand, Cs₂CO₃ | N-Arylimidazole | acs.org |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | (Hetero)arylboronic acids | Pd(OAc)₂, Na₂CO₃, DME/EtOH/H₂O, MW | 2-Bromo-4-(hetero)aryl-1-methyl-5-nitroimidazole | mdpi.com |

Incorporating heteroatoms such as nitrogen, sulfur, and oxygen into the derivatives of this compound can introduce new hydrogen bonding capabilities, alter polarity, and provide new sites for metabolic activity or target interaction. These functional groups are often introduced as part of a larger moiety, typically via N-alkylation or by building upon a pre-functionalized scaffold.

Nitrogen-Containing Groups: A variety of nitrogen-based functional groups can be introduced. For example, alkylation of 4-nitroimidazole with 2-chloroethylmorpholine introduces a morpholine (B109124) ring, which contains both nitrogen and oxygen. Another complex synthesis involved reacting 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride with various substituted phenyl-piperazines to yield derivatives containing both a sulfur linkage and a piperazine (B1678402) moiety. arkat-usa.org

Oxygen-Containing Groups: Oxygen functionalities are commonly introduced as ethers, esters, or alcohols. The synthesis of Misonidazole, a well-known nitroimidazole, involves the reaction of 2-nitroimidazole with 1,2-epoxy-3-methoxypropane, introducing a side chain with both ether and hydroxyl groups. nih.gov Suzuki-Miyaura coupling reactions with substituted arylboronic acids, such as 4-methoxyphenylboronic acid, have been used to attach oxygen-containing aryl groups to the imidazole core. mdpi.com

Sulfur-Containing Groups: Sulfur can be incorporated to form thioether linkages. One synthetic route describes the preparation of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)propionic acid, which serves as a precursor for further derivatization. arkat-usa.org This highlights the use of the C5 position for functionalization, leading to compounds with a sulfur-containing side chain.

The table below presents examples of derivatives functionalized with heteroatom-containing groups.

| Scaffold | Derivatization Strategy | Introduced Moiety | Heteroatoms | Reference |

| 4-Nitro-1H-imidazole | N-alkylation with 2-chloroethylmorpholine | Morpholine-ethyl group | Nitrogen, Oxygen | |

| 1-Benzyl-2-methyl-4-nitro-5-thio-1H-imidazole | Acylation/Amidation | Propanoyl-piperazine | Sulfur, Nitrogen | arkat-usa.org |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Suzuki-Miyaura coupling | 4-Methoxyphenyl group | Oxygen | mdpi.com |

| 2-Nitroimidazole | Reaction with an epoxide | Methoxypropyl-alcohol | Oxygen | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 4 Nitro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentsynblock.comikm.org.my

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise placement of the ethyl and nitro groups on the imidazole (B134444) ring can be definitively established.

The ¹H NMR spectrum of 2-Ethyl-4-nitro-1H-imidazole provides key information about the hydrogen atoms within the molecule. The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (-CH₂-) present as a quartet from coupling with the methyl protons. The lone proton on the imidazole ring (C5-H) is expected to appear as a singlet in the aromatic region of the spectrum. The exact chemical shifts can be influenced by the solvent used for the analysis.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl -CH₃ | ~1.2-1.5 | Triplet | ~7.2 |

| Ethyl -CH₂- | ~2.6-4.0 | Quartet | ~7.2 |

| Imidazole C5-H | ~7.7-8.3 | Singlet | N/A |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent. derpharmachemica.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The imidazole ring carbons (C2, C4, and C5) will have distinct chemical shifts, with the carbon bearing the nitro group (C4) being significantly deshielded. The two carbons of the ethyl group will also be readily identifiable.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon Atom | Chemical Shift (δ) in ppm |

| Ethyl -CH₃ | ~12-15 |

| Ethyl -CH₂- | ~20-34 |

| Imidazole C5 | ~120-133 |

| Imidazole C2 | ~145-155 |

| Imidazole C4 | ~145-153 |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent. ikm.org.myderpharmachemica.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key absorptions include those for the N-H bond of the imidazole ring, the C-H bonds of the ethyl group, the C=N and C-N bonds within the imidazole ring, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂). ikm.org.my The presence of a broad absorption in the region of 3400-3200 cm⁻¹ can indicate N-H stretching, while the nitro group typically shows strong absorptions around 1560-1500 cm⁻¹ and 1370-1330 cm⁻¹. ikm.org.my

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (imidazole) | ~3400-3200 | Stretching |

| C-H (aliphatic) | ~2980-2850 | Stretching |

| C=N (imidazole) | ~1620-1580 | Stretching |

| NO₂ (asymmetric) | ~1560-1500 | Stretching |

| NO₂ (symmetric) | ~1370-1330 | Stretching |

Note: The absorption ranges are approximate. ikm.org.my

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the imidazole ring vibrations and the symmetric stretch of the nitro group. Comparing the FTIR and FT-Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the experimental vibrational assignments. researchgate.netmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysisikm.org.myresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. researchgate.net In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. researchgate.net The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the ethyl group, leading to characteristic fragment ions. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. molaid.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS would be employed to verify its molecular formula, C₅H₇N₃O₂. cymitquimica.comsynblock.com The technique is powerful enough to distinguish between molecules with the same nominal mass but different elemental formulas.

In studies of related nitroimidazole derivatives, HRMS has been used to confirm the isotopic patterns of charged species, providing definitive structural evidence. unifi.it For instance, research on nitroimidazole-based Ruthenium(II) complexes successfully used HRMS to identify the mono-positively charged species. unifi.it Similarly, studies focused on the synthesis of new potential antitubercular agents containing a 4-nitroimidazole (B12731) core rely on HRMS to characterize the final products. grafiati.com This underscores the method's importance in validating the synthesis and identity of novel compounds within this class.

Table 1: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion Adducts |

|---|

This table presents theoretical data based on the compound's molecular formula.

Electron Ionization Mass Spectrometry (EIMS)

In the EIMS of 2NI, the most intense signal is the parent molecular ion (m/z 113). nih.gov Its fragmentation is characterized by the dominant loss of a neutral NO radical. nih.govnih.gov For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 141. Following the patterns of other imidazole derivatives, subsequent fragmentation would likely involve the loss of the nitro group (NO₂, 46 Da), the ethyl group (C₂H₅, 29 Da), or molecules like HCN (27 Da). nih.gov

Table 2: Predicted EIMS Fragmentation for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 141 | [C₅H₇N₃O₂]⁺ | Molecular Ion [M]⁺ |

| 112 | [C₅H₆N₂O₂]⁺ | Loss of H |

| 95 | [C₅H₇N₂]⁺ | Loss of NO₂ |

| 112 | [C₃H₃N₃O₂]⁺ | Loss of C₂H₅ (ethyl group) |

| 83 | [C₄H₅N₂]⁺ | Loss of NO₂ and HCN |

This table is based on established fragmentation patterns of nitroimidazole and ethyl-imidazole compounds. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline form. While the crystal structure for this compound itself has not been published, extensive crystallographic data exists for closely related derivatives. These studies consistently show that the nitro-substituted imidazole core tends to be planar or nearly planar. iucr.orgiucr.orgnih.gov

For example, the crystal structure of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate reveals that the imidazole ring and the nitro group are almost coplanar. iucr.org A similar finding of an essentially planar methyl-nitro-1H-imidazole core was reported for 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. iucr.orgnih.gov These findings strongly suggest that the this compound molecule also adopts a predominantly planar conformation in the solid state.

Table 3: Crystallographic Data for Structurally Related Nitroimidazole Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature | Ref |

|---|---|---|---|---|---|

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | C₈H₁₁N₃O₄ | Orthorhombic | P2₁2₁2₁ | Near-coplanar imidazole ring and nitro group. | iucr.org |

| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | C₈H₁₂ClN₃O₃ | Triclinic | P1 | Essentially planar methyl-nitro-1H-imidazole core. | iucr.org |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The stability of a crystal lattice is determined by a complex network of intermolecular interactions. In nitroimidazole derivatives, hydrogen bonding plays a crucial role in defining the crystal packing. Studies on these compounds reveal the prevalence of weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds. iucr.orgiucr.orgacs.org

In the crystal structure of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, these weak hydrogen bonds, along with C-H···π interactions, link the molecules into a three-dimensional network. iucr.org Similarly, the packing of 1-phenyl-4-nitroimidazole is stabilized by weak C-H···O and C-H···N hydrogen bonds. acs.org For imidazole derivatives that are not N-substituted, a persistent "tape motif" formed by N-H···N hydrogen bonds is a common structural feature, organizing the molecules into chains. rsc.org The crystal packing in these systems is therefore a delicate balance between these directed hydrogen bonds and other non-covalent forces, which collectively determine the final solid-state architecture.

Correlation with Computational Geometries

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental data from X-ray crystallography. unifi.itamu.edu.plrsc.org Theoretical calculations can predict molecular geometries, which are then compared with experimental structures to validate both the computational model and the experimental results. unifi.it

Studies on various nitroimidazole derivatives show a good agreement between crystal structures determined by X-ray diffraction and geometries optimized through DFT calculations. unifi.it For instance, research on nitroimidazole-based radiopharmaceuticals utilized DFT to obtain optimized structures that correlated well with X-ray data. unifi.itresearchgate.netnih.gov These computational models are also used to predict and analyze vibrational spectra (IR and Raman) and NMR parameters, providing a deeper understanding of the electronic structure and properties of the molecule. researchgate.netnih.govmdpi.com The synergy between experimental X-ray diffraction and theoretical calculations is essential for a comprehensive structural elucidation of compounds like this compound. amu.edu.pl

Theoretical and Computational Studies of 2 Ethyl 4 Nitro 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For nitroimidazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, electronic properties, and vibrational frequencies. tandfonline.com These calculations provide a detailed picture of the molecule's fundamental characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited.

In studies of various imidazole (B134444) derivatives, the HOMO-LUMO gap has been used to understand intramolecular charge transfer and bioactivity. researchgate.net For instance, in a series of substituted benzo[d]imidazoles, the introduction of electron-withdrawing groups like the nitro group (–NO2) was found to decrease the energy gap, which is a consequence of increased resonance. nih.gov This lowering of the energy gap supports the potential bioactivity of the molecule. pesquisaonline.net

Table 1: Calculated HOMO-LUMO Energies and Gaps for Related Imidazole Derivatives

| Compound | Functional/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

|---|---|---|---|---|---|

| 2-(4-nitrophenyl) derivative | CAM-B3LYP/6-311G(d,p) | - | - | 3.881 | nih.gov |

| 2-(4-nitrophenyl) derivative | M06/6-311G(d,p) | - | - | 1.842 | nih.gov |

| Phenylpiperazinium salt | PM6-DH2 | - | - | 8.713 | researchgate.net |

| Liriodenine (related alkaloid) | B3LYP/6-311G(2d,p) | - | - | - | science.gov |

Electronic transitions, such as π → π* and n → π*, are also analyzed. These transitions are responsible for the molecule's absorption of UV-visible light and can be calculated using Time-Dependent DFT (TD-DFT). ias.ac.in The analysis of these transitions helps in understanding the charge transfer characteristics within the molecule. nih.gov

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the charge distribution across a molecule. researchgate.netresearchgate.net This analysis helps identify electron-rich and electron-deficient centers, which is crucial for understanding intermolecular interactions and reactivity. In nitro-substituted imidazoles, the nitro group, being a strong electron-withdrawing group, significantly influences the charge distribution.

For example, in studies of related imidazole compounds, the nitrogen atoms of the nitro group typically carry a negative Mulliken charge, indicating they are electron-rich sites. researchgate.net This polarization is key to the molecule's reactivity and its ability to interact with other species. researchgate.netuantwerpen.be

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. pesquisaonline.netsemanticscholar.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. In nitroimidazoles, these regions are typically localized on the oxygen atoms of the nitro group. pesquisaonline.netmdpi.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. In imidazole derivatives, positive potential is often found around the hydrogen atoms of the imidazole ring. mdpi.com

Green regions denote neutral or zero potential.

MEP analysis of various nitroimidazole derivatives consistently shows that the nitro group is the most reactive part of the molecule for electrophilic interactions, while the N-H group of the imidazole ring is a primary site for nucleophilic interactions. pesquisaonline.netsci-hub.se

Theoretical vibrational frequency calculations are performed to understand the molecule's vibrational modes. The calculated frequencies and intensities are then compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. ias.ac.in This comparison helps to validate the computational method and the optimized molecular structure. A good correlation between theoretical and experimental spectra confirms that the chosen level of theory accurately represents the molecule's structure and bonding. ias.ac.in

Computational methods are used to predict the thermochemical properties of molecules, such as the heat of formation (ΔHf). researchgate.net Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often employed to calculate ΔHf with high accuracy. acs.org The stability of imidazole derivatives can be evaluated based on the calculated heats of formation and the HOMO-LUMO energy gap. Studies on substituted imidazoles have shown that the nature and position of substituent groups, such as nitro and ethyl groups, significantly impact the molecule's stability. sci-hub.se For instance, poly-nitro imidazole derivatives are noted for being relatively insensitive yet powerful energetic materials.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like 2-Ethyl-4-nitro-1H-imidazole, MD simulations provide insights into conformational flexibility and the stability of interactions with other molecules, such as biological macromolecules. researchgate.netmdpi.com

In studies of related piperazine-tagged imidazole derivatives, MD simulations of up to 200 nanoseconds have been used to analyze the stability of docked complexes with receptors. researchgate.net The simulations can reveal stable interactions and conformational fluctuations, helping to understand the compound's behavior in a dynamic environment. researchgate.netmdpi.com The Root Mean Square Deviation (RMSD) is often calculated to assess the stability of the molecule's conformation over the simulation time. mdpi.com

Quantum Chemical Approaches for Reactivity and Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure, reactivity, and reaction mechanisms of nitroimidazole compounds at a molecular level. Methods like Density Functional Theory (DFT) are frequently employed to provide insights that are complementary to experimental findings. grafiati.com These computational approaches allow for the detailed investigation of molecular geometries, electronic properties, and the prediction of reactive sites, which is crucial for elucidating the mechanisms of action. dergipark.org.trnih.gov

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a chemical species is often governed by the interaction between its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. dergipark.org.tr

For imidazole derivatives, the location of HOMO and LUMO orbitals helps identify the centers for electrophilic and nucleophilic attacks, respectively. dergipark.org.tr In the case of nitroimidazoles, the electron-withdrawing nature of the nitro group significantly influences the electronic distribution and the energies of these orbitals. ontosight.ai For instance, studies on related nitro-substituted imidazoles and benzimidazoles have consistently used DFT calculations, often with the B3LYP functional and basis sets like 6-31G or 6-311++G(d,p), to compute these parameters. researchgate.netresearchgate.net

| Parameter | Significance | Typical Findings in Nitro-aromatic Imidazoles |

| EHOMO | Electron-donating ability | Localized on the imidazole ring or phenyl substituents, indicating these are primary sites for electrophilic attack. |

| ELUMO | Electron-accepting ability | Often localized on the nitro group and the imidazole ring, highlighting these as sites for nucleophilic attack. |

| Energy Gap (ΔE) | Chemical reactivity and stability | A smaller energy gap correlates with higher reactivity. The presence of a nitro group tends to lower the energy gap. uokerbala.edu.iq |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic reactions. The MEP surface plots color-coded values of electrostatic potential, where red indicates regions of negative potential (rich in electrons, prone to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack).

In nitroimidazole derivatives, the most negative potential (red) is typically located around the oxygen atoms of the nitro group, making them susceptible to electrophilic interactions. tandfonline.com Conversely, regions of positive potential (blue) are often found around the hydrogen atoms of the imidazole ring, indicating these as potential sites for nucleophilic attack. tandfonline.com Computational studies on similar structures, such as 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole, utilize MEP analysis to confirm these reactive sites. researchgate.netresearchgate.net

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters, based on conceptual DFT, provide a quantitative measure of reactivity and stability. dergipark.org.trdergipark.org.tr

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger value indicates higher stability and lower reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of molecular polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

Formulas are based on Koopmans' theorem.

These descriptors have been calculated for a wide range of imidazole derivatives to compare their relative stabilities and reactivities. dergipark.org.trdergipark.org.tr For example, a high chemical hardness and low softness are indicative of high kinetic stability and low chemical activity. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis

Research on Biological and Pharmacological Activities of 2 Ethyl 4 Nitro 1h Imidazole and Its Analogs

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Nitroimidazole derivatives are well-established antimicrobial agents with a remarkable range of action against bacteria, protozoa, and in some cases, fungi and viruses. oup.com The core of their mechanism lies in the reduction of the nitro group within susceptible anaerobic microorganisms, a process that generates cytotoxic-free radicals. wikilectures.eu These reactive intermediates can then damage critical cellular components like DNA, leading to cell death. wikilectures.eu

Nitroimidazoles are frontline drugs for treating infections caused by protozoan parasites such as Giardia lamblia and Entamoeba histolytica, the causative agents of giardiasis and amebiasis, respectively. nih.govsemanticscholar.org While metronidazole (B1676534) is a common treatment, issues with resistance have spurred the development of new analogs. nih.govnih.gov

Research has demonstrated that novel nitroimidazole carboxamides show potent activity against G. lamblia, including strains resistant to metronidazole. nih.govsemanticscholar.org Similarly, certain analogs of metronidazole have shown superior giardicidal activity in experimental models compared to the parent drug. nih.gov The mechanism of action in E. histolytica involves the drug being chemically reduced, leading to the formation of adducts with key proteins like thioredoxin reductase, thereby inhibiting their function. nih.gov

In the context of Chagas disease, caused by Trypanosoma cruzi, new nitroimidazole derivatives have been synthesized and evaluated for their trypanocidal activity. One such derivative, a 4-nitroimidazole (B12731) coupled with a 1,2,3-triazole, showed significant potency against both the trypomastigote and amastigote forms of the parasite, with activity comparable to the reference drug benznidazole. nih.gov

Table 1: Antiprotozoal Activity of Selected Nitroimidazole Analogs

| Compound Type | Target Organism | Observed Efficacy | Reference |

|---|---|---|---|

| Nitroimidazole Carboxamides | Giardia lamblia (metronidazole-resistant) | EC50 = 0.1–2.5 μM | nih.govsemanticscholar.org |

| Nitroimidazole Carboxamides | Entamoeba histolytica | EC50 = 1.7–5.1 μM | nih.govsemanticscholar.org |

| 4-Nitroimidazole-1,2,3-triazole derivative | Trypanosoma cruzi (trypomastigote) | IC50 = 5.4 μM | nih.gov |

| 4-Nitroimidazole-1,2,3-triazole derivative | Trypanosoma cruzi (amastigote) | IC50 = 12.0 μM | nih.gov |

The antibacterial action of nitroimidazoles is primarily directed against anaerobic bacteria, including both Gram-positive and Gram-negative species. oup.com These drugs are prodrugs that are activated by nitroreductases within susceptible anaerobic microbes. lecturio.com This reduction process, which occurs under low redox potential conditions, generates cytotoxic-free radicals that cause DNA strand breaks, ultimately leading to bacterial cell death. oup.comwikilectures.eu

Nitroimidazoles are effective against a range of anaerobic bacteria, such as Bacteroides species and Clostridium species. oup.com They are also used in treating infections like Vincent's disease, an ulcerative gingivitis. oup.com The mechanism of action is dependent on the reduction of the nitro group, which allows the resulting reactive species to interact with and fragment microbial DNA. rsdjournal.org While most anaerobic Gram-negative oral microorganisms are susceptible, the susceptibility of anaerobic Gram-positive microorganisms can vary. rsdjournal.org Aerobic bacteria are generally resistant because they lack the necessary low redox potential environment for drug activation.

While the primary application of nitroimidazoles is against bacteria and protozoa, some derivatives have also demonstrated antifungal activity. nih.gov The mechanism of antifungal action for some azole derivatives, a class to which imidazoles belong, involves the inhibition of cytochrome P450 enzymes essential for the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death. medscape.com

Studies on novel 5-nitroimidazole derivatives have shown them to be effective against various fungi, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the range of 3-25 micrograms/ml. nih.gov Other research has explored N-substituted 2-methyl-4-nitroimidazole derivatives, which have shown significant antifungal activity against species like Trichophyton mentagrophytes and Microsporum gypseum. Furthermore, certain 5-(2-nitrovinyl) imidazole (B134444) derivatives have displayed notable anti-Candida activity against several clinical strains. medicine.dp.uaclinmedkaz.org

The potential for nitroimidazole derivatives as antiviral agents has also been an area of investigation. Research has focused on developing these compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govznaturforsch.com A series of 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(1,10-biaryl)-4-yl-piperazine derivatives were synthesized and tested for their anti-HIV activity. znaturforsch.com One compound from this series demonstrated inhibitory activity against HIV-1 with an EC50 of 2.60 µg/mL. znaturforsch.com

Another study on 5-alkylamino and 5-alkylsulfanyl derivatives of 1-aryl-2-alkyl-4-nitro-1H-imidazoles also aimed to develop novel NNRTIs. nih.gov A particular derivative with an arylsulfanyl group at the C(5) position of the 4-nitro-1H-imidazole backbone showed an EC50 value of 0.22 µg/mL against HIV-1. nih.gov These findings suggest that the 4-nitroimidazole scaffold is a promising starting point for the design of new anti-HIV agents.

Anticancer Potential and Antitumor Mechanisms

The imidazole nucleus is a significant scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents. arkat-usa.org The biological activity of these compounds is often attributed to their ability to interact with various biological targets. ontosight.ai

Derivatives of 4-nitroimidazole have shown cytotoxic effects against several human cancer cell lines. In one study, new 4-nitroimidazole derivatives were synthesized and evaluated for their activity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. arkat-usa.org Two of the synthesized compounds were particularly potent against MCF-7 cells, with an IC50 value of 1.0 µg/mL. arkat-usa.org Other derivatives exhibited moderate cytotoxicity against PC3 cell lines, with IC50 values around 4.0 µg/mL. arkat-usa.org

Another study investigated a series of 4-nitroimidazole-piperazine conjugated isoxazole (B147169) analogs for their antiproliferative activities. researchgate.net Several of these compounds showed significant effects against MCF-7 breast cancer cells, with IC50 values as low as 0.012 µM. researchgate.net These compounds also demonstrated notable cytotoxicity against PC-3 prostate cancer cells, with IC50 values in the range of 0.041 to 0.156 µM. researchgate.net

Furthermore, piperazine-tagged imidazole derivatives have been evaluated for their anticancer potential on HepG2 (liver cancer) and MCF-7 cell lines. researchgate.net Certain compounds were identified as potent anticancer agents against the HepG2 cell line, with IC50 values as low as 5.6 µM. researchgate.net The cytotoxicity of some nitroimidazole derivatives, including metronidazole and tinidazole, has been assessed on human hepatoma (HepG2) cells, where they generally showed low cytotoxic potential. mdpi.comresearchgate.net

Table 2: Cytotoxicity of Selected 4-Nitroimidazole Analogs Against Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4-Nitroimidazole-piperazine-phenyl derivative | MCF-7 (Breast Cancer) | 1.0 µg/mL | arkat-usa.org |

| 4-Nitroimidazole-piperazine-phenyl derivative | PC3 (Prostate Cancer) | 4.0 µg/mL | arkat-usa.org |

| 4-Nitroimidazole-piperazine-isoxazole analog | MCF-7 (Breast Cancer) | 0.012–0.052 µM | researchgate.net |

| 4-Nitroimidazole-piperazine-isoxazole analog | PC3 (Prostate Cancer) | 0.041–0.156 µM | researchgate.net |

| Piperazine-tagged imidazole derivative | HepG2 (Liver Cancer) | 5.6 µM | researchgate.net |

Molecular Docking Studies with Relevant Protein Targets (e.g., estrogen receptor alpha, anticancer proteins)

Molecular docking studies are computational methods used to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein. This technique is instrumental in understanding the potential biological activity of a compound.

In the context of cancer research, estrogen receptor alpha (ER-α) is a significant therapeutic target, especially in breast cancer, as its overexpression is found in a majority of cases. tubitak.gov.tr The binding of estrogen to ER-α can trigger tumor formation, making the development of ER-α antagonists a key strategy in treatment. tubitak.gov.tr

Several studies have utilized molecular docking to investigate the interaction of nitroimidazole derivatives with ER-α and other anticancer protein targets. For instance, novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles were designed and synthesized, with subsequent molecular docking studies performed on the most active compounds. nih.gov These studies aimed to understand the ligand-protein interactions and free binding energies at the active sites of the human estrogen receptor alpha (hER). nih.gov The results revealed specific interactions, such as the triazole ring of one derivative forming a hydrogen bond with the amino acid residue Asp58. nih.gov

Similarly, alnustone-like compounds, which are recognized as promising inhibitors of ER-α, have been synthesized and their interactions with the receptor studied through molecular docking. tubitak.gov.tr Furthermore, chalcone-based imidazole derivatives have been investigated for their binding affinity toward human estrogen receptor alpha and CDK2/cyclin A proteins, showing significant potential. researchgate.net

The following table summarizes the findings of molecular docking studies with various imidazole derivatives and their protein targets:

Table 1: Molecular Docking Studies of Imidazole Derivatives| Compound/Derivative Class | Protein Target | Key Findings |

|---|---|---|

| 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles | Human Estrogen Receptor Alpha (hER) | The triazole ring of derivative 9g forms a hydrogen bond with Asp58. nih.gov |

| Alnustone-like compounds | Estrogen Receptor α (ER-α) | Synthesized compounds interact efficiently with ER-α. tubitak.gov.tr |

| Chalcone-based imidazole derivatives | Human Estrogen Receptor Alpha, CDK2/cyclin A | Synthesized molecules exhibit significant binding affinity. researchgate.net |

Other Pharmacological Activities

Beyond anticancer applications, nitroimidazole derivatives have been explored for a range of other pharmacological activities.

Nitroimidazoles have demonstrated notable anti-inflammatory effects. researchgate.net Research into di- and tri-substituted imidazoles has been conducted with the aim of developing dual-acting anti-inflammatory and antifungal agents. nih.gov In these studies, several compounds exhibited good anti-inflammatory activity with minimal gastrointestinal irritation. nih.gov Specifically, compounds 2h, 2l, 3g, 3h, 3l, and 3m showed inhibition percentages ranging from 49.58% to 58.02%. nih.gov

The following table details the anti-inflammatory activity of selected imidazole derivatives:

Table 2: Anti-inflammatory Activity of Imidazole Derivatives| Compound | Anti-inflammatory Activity (% inhibition) |

|---|---|

| 2h | 49.58 - 58.02 nih.gov |

| 2l | 49.58 - 58.02 nih.gov |

| 3g | 49.58 - 58.02 nih.gov |

| 3h | 49.58 - 58.02 nih.gov |

| 3l | 49.58 - 58.02 nih.gov |

The antioxidant properties of nitroimidazole derivatives have also been a subject of investigation. researchgate.net Bifunctional 2H-imidazole-derived phenolic compounds have been designed and evaluated as effective inhibitors for oxidative stress-associated processes. mdpi.com These compounds have shown potential in mitigating the damaging effects of oxidative stress.

Certain imidazole derivatives have been studied for their immunosuppressive effects. For example, azathioprine (B366305), a purine-based imidazole derivative, is used as an immunosuppressant in renal transplantation. researchgate.net However, it's important to note that the effects can be complex, as azathioprine has also been shown to have some deleterious effects on bone health in certain contexts. researchgate.net Another compound, 5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole, was found to inhibit osteoclastogenesis, which is a process related to bone resorption and the immune system. researchgate.net The combination of cyclooxygenase-2 and 5-lipoxygenase inhibitors, which can include imidazole-based compounds, has been evaluated for immunomodulatory or immunosuppressive effects, particularly in the context of skin graft survival in mice. google.com.na

Mechanistic Insights into the Biological Action of 2 Ethyl 4 Nitro 1h Imidazole

The biological activity of 2-Ethyl-4-nitro-1H-imidazole, like other nitroaromatic compounds, is not inherent to the molecule itself but is a consequence of its metabolic activation within target cells. This process involves a series of reduction steps that convert the relatively inert parent compound into highly reactive species, which then interact with critical cellular components.

Advanced Applications in Chemical Biology and Materials Science

Molecular Hybridization Strategies for Drug Design

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activities. ualberta.ca The 2-Ethyl-4-nitro-1H-imidazole scaffold has been effectively utilized in this approach, particularly in the development of new therapeutic agents. ontosight.aiajrconline.org

Researchers have synthesized hybrid molecules by linking the 4-nitroimidazole (B12731) moiety to other heterocyclic systems, such as thiadiazole and imidazole (B134444), with the goal of developing potent antitubercular agents. finechem-mirea.rufinechem-mirea.rufinechem-mirea.ru This "double-drug" strategy aims to create compounds with improved efficacy against Mycobacterium tuberculosis. nih.gov The synthesis often involves multi-step reactions, including acylation and cyclization, to yield the target hybrid structures. finechem-mirea.rufinechem-mirea.rufinechem-mirea.ru

Another notable application is the development of antiplasmodial and antimycobacterial agents. nih.gov By covalently attaching the 2-methyl-4-nitro-1H-imidazole moiety to other molecular fragments, researchers have created hybrids with significant activity against chloroquine-resistant strains of Plasmodium falciparum and various mycobacterial strains. nih.gov For instance, certain hybrid compounds have shown greater potency than the standard tuberculosis drug kanamycin. nih.gov The strategic combination of the nitroimidazole core with other bioactive components, such as eugenol (B1671780) analogues or through a triazole linker, has also been explored to generate novel trypanocidal agents. ualberta.camdpi.com

The rationale behind this approach is that the nitroimidazole component can be activated under hypoxic conditions, a characteristic of the microenvironment of many tumors and infectious microorganisms, leading to the formation of reactive species that can damage cellular components like DNA. ajrconline.orgresearchgate.net This targeted activation mechanism makes nitroimidazole-based hybrids promising candidates for further investigation in drug discovery. researchgate.netresearchgate.netmdpi.com

Table 1: Examples of Hybrid Molecules Incorporating a Nitroimidazole Scaffold

| Hybrid Molecule Class | Target Disease/Application | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Imidazolyl-thiadiazoles | Tuberculosis | Acylation and cyclization | finechem-mirea.rufinechem-mirea.rufinechem-mirea.ru |

| Nitroimidazole-tetrazole hybrids | Tuberculosis, Malaria | Multi-step synthesis involving mesylation and nucleophilic substitution | nih.gov |

| Metronidazole-eugenol analogue hybrids | Trypanosomiasis | Molecular hybridization via a triazole linker | ualberta.ca |

Use as Building Blocks for Complex Molecular Architectures

The chemical reactivity and structural features of this compound make it a valuable building block for the synthesis of more complex molecular architectures. cymitquimica.comfluorochem.co.uk Its imidazole ring can participate in various chemical transformations, allowing for the construction of larger, more intricate structures. ontosight.airesearchgate.net

One area where this is evident is in the synthesis of supramolecular assemblies. For example, derivatives of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid have been used as ligands to construct coordination polymers with diverse topologies, including two-dimensional (2D) sheets and three-dimensional (3D) frameworks. acs.orgresearchgate.net The ability of the imidazole and carboxylate groups to coordinate with metal ions in various modes allows for the controlled self-assembly of these complex structures. tandfonline.com The specific architecture of the resulting framework can be influenced by factors such as the choice of metal ion and the reaction conditions. researchgate.net

Furthermore, the vinyl derivative, 2-nitro-1-vinyl-1H-imidazole, has been highlighted as a useful building block in molecular hybridization strategies. researchgate.netmdpi.com The vinyl group provides a reactive handle for coupling reactions, enabling the attachment of the nitroimidazole pharmacophore to other molecules to create novel antiparasitic drug candidates. researchgate.netmdpi.com The versatility of imidazole-based building blocks is also demonstrated in the self-assembly of discrete molecular architectures like molecular triangles, squares, and spheres when reacted with metal acceptors. researchgate.net

Table 2: Complex Architectures Derived from Imidazole-Based Building Blocks

| Architecture Type | Imidazole-based Building Block | Metal Ion/Acceptor | Resulting Structure | Reference |

|---|---|---|---|---|

| Coordination Polymer | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | Ni(II), Mn(II), Cd(II) | 0D molecular square, 2D sheet, 3D framework | acs.org |

| Coordination Polymer | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II), Zn(II) | 2D layer, 3D framework | researchgate.net |

| Molecular Triangle/Square | 1,4-di(1H-imidazol-1-yl)benzene | cis-[(tmeda)Pd(NO3)2] | [3+3] molecular triangle | researchgate.net |

Applications in Coordination Chemistry and Catalysis

The imidazole moiety of this compound and its derivatives is a key player in coordination chemistry, readily forming complexes with a variety of metal ions. acs.org The nitrogen atoms of the imidazole ring act as effective donors, leading to the formation of stable coordination compounds with interesting structural and electronic properties. tandfonline.com

Furthermore, nitroimidazole derivatives have been incorporated into heteroscorpionate ligands to synthesize copper(I) and copper(II) complexes. nih.gov These complexes have been investigated for their cytotoxic activity against cancer cell lines, demonstrating the potential of such coordination compounds in medicinal chemistry. nih.gov The coordination of nitroimidazoles to radiometals like technetium (Tc) and rhenium (Re) has also been explored for the development of bifunctional complexes for cancer theranostics, targeting hypoxic tumor regions. openmedscience.com The redox properties of these metal complexes are a key aspect of their biological activity. openmedscience.com

While the direct catalytic applications of this compound complexes are not extensively detailed in the provided context, the ability of imidazole-based ligands to stabilize various metal oxidation states suggests their potential use in catalytic processes. The field of coordination chemistry continues to explore the rich reactivity of such compounds. acs.org

Potential in Organic Light Emitting Diodes (OLEDs) and Polymer Chemistry

The electronic properties of imidazole derivatives, including those related to this compound, suggest their potential for applications in materials science, particularly in the realm of organic electronics and polymer chemistry. bldpharm.com The benzimidazole (B57391) analogue, 2-ethyl-4-nitro-1H-benzo[d]imidazole, is noted for its electronic properties that make it a candidate for incorporation into Organic Light Emitting Diode (OLED) materials. bldpharm.combldpharm.com The ability of such compounds to be incorporated into polymer backbones also opens up avenues in polymer chemistry.

Research into benzimidazole derivatives has highlighted their use in the development of materials with interesting photoluminescent properties. For instance, a study on ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate detailed its synthesis and characterization, including its photoluminescence and thin-film solid emission spectra, which are relevant for OLED applications. researchgate.net

While direct studies on the use of this compound itself in OLEDs are not prominent in the search results, the broader class of nitro- and ethyl-substituted imidazoles and benzimidazoles shows promise. The incorporation of such heterocyclic units into polymer chains can lead to materials with tailored electronic and optical properties, suitable for a range of applications in materials science.

Radioligand Development for Imaging

Nitroimidazole derivatives are well-established as agents for imaging hypoxic tissues, a critical aspect of cancer biology. The basis for this application lies in the fact that the nitro group of these compounds can be bioreductively activated under low oxygen conditions, leading to their trapping within hypoxic cells. nih.gov

Researchers have synthesized and evaluated novel 2-nitroimidazole (B3424786) derivatives as potential Positron Emission Tomography (PET) radioligands for tumor imaging. nih.gov By labeling these compounds with fluorine-18, a positron-emitting radioisotope, it is possible to visualize hypoxic regions in tumors non-invasively. For example, compounds like [¹⁸F]NEFA and [¹⁸F]NEFT have been developed and shown to have favorable biodistribution profiles in tumor-bearing mice, with good tumor-to-blood and tumor-to-liver ratios. nih.gov

The development of such radioligands involves synthesizing precursor molecules that can be readily radiolabeled. The strategy often involves a multi-step synthesis to introduce a functional group suitable for radiolabeling, such as a bromo-substituted analog for subsequent fluorination. nih.gov The ultimate goal is to develop radiotracers with high selectivity for hypoxic cells and rapid clearance from non-target tissues to provide clear and high-contrast images. nih.gov The ongoing research in this area aims to further optimize the properties of these nitroimidazole-based radioligands for improved clinical utility in cancer imaging. nih.gov

Future Directions and Challenges in 2 Ethyl 4 Nitro 1h Imidazole Research

Development of Novel Synthetic Routes with Improved Regioselectivity and Yields

Current research efforts are directed towards developing novel synthetic methodologies that offer high regioselectivity, meaning the controlled addition of chemical groups to specific positions on the imidazole (B134444) ring. researchgate.net For instance, studies have shown that the choice of solvent and base can significantly influence the outcome of alkylation reactions. researchgate.net Acetonitrile (B52724) has been identified as a promising solvent, particularly when used with potassium carbonate as a base, leading to good yields of N-alkylated imidazole derivatives. researchgate.net

Microwave-assisted synthesis is also being explored as a modern technique to accelerate reaction times and improve yields. mdpi.com One-pot reactions, where multiple synthetic steps are carried out in the same vessel, are being developed to streamline the synthesis of complex nitroimidazole derivatives. mdpi.com These advanced methods aim to make the production of compounds like 2-Ethyl-4-nitro-1H-imidazole more efficient and cost-effective, which is crucial for further research and potential therapeutic applications. mdpi.comrsc.org

Table 1: Factors Influencing the Synthesis of Nitroimidazole Derivatives

| Factor | Influence on Synthesis | Key Findings |

| Solvent | Affects reaction rate and regioselectivity. | Acetonitrile often provides good yields. researchgate.net |

| Base | Influences the position of alkylation. | Potassium carbonate is an effective base for N-alkylation. researchgate.net |

| Temperature | Impacts reaction kinetics and yield. | Heating can significantly improve product yields. researchgate.net |

| Reaction Type | Determines efficiency and complexity. | One-pot and microwave-assisted reactions offer improved efficiency. mdpi.com |

In-depth Mechanistic Studies of Biological Activities and Toxicity Profiles

A thorough understanding of how this compound and its analogs exert their biological effects and their potential for toxicity is paramount for their development as therapeutic agents. The nitro group is a key feature of these compounds, and its reduction within target cells is believed to be a crucial step in their mechanism of action. nih.gov This reductive bioactivation generates reactive intermediates that can damage cellular components of pathogens. nih.gov

However, the same mechanism that gives these compounds their antimicrobial power can also lead to toxicity in host cells. Therefore, a major challenge is to design molecules that are selectively activated in target organisms, minimizing harm to the host. Researchers are investigating the specific enzymes and cellular conditions that lead to the activation of these nitroimidazoles in different pathogens.

Further research is needed to create a detailed map of the structure-activity relationships (SAR) and structure-toxicity relationships. This involves synthesizing a variety of analogs and systematically evaluating how changes in their chemical structure affect their biological activity and toxicity. researchgate.net This knowledge is essential for the rational design of new, more effective, and safer drugs. researchgate.net

Computational Design of New Analogs with Enhanced Efficacy and Reduced Adverse Effects

Computational modeling and in silico design are becoming increasingly powerful tools in drug discovery. These methods allow researchers to predict the biological activity and potential toxicity of new molecules before they are even synthesized in the lab, saving time and resources. By simulating the interaction of potential drug candidates with their biological targets, scientists can prioritize the most promising compounds for further development. researchgate.net

For this compound analogs, computational approaches can be used to:

Predict binding affinity: Docking studies can simulate how different analogs fit into the active sites of target enzymes in pathogens. researchgate.netacs.org

Estimate physicochemical properties: Software can calculate properties like solubility and membrane permeability, which are important for drug absorption and distribution in the body.

Model metabolic pathways: Predicting how a compound will be metabolized can help to identify potential toxic byproducts.

The insights gained from these computational studies can guide the synthesis of new analogs with improved efficacy and a better safety profile. researchgate.net This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Exploration of New Therapeutic Areas and Material Applications

While nitroimidazoles are well-known for their antimicrobial properties, research is expanding to explore their potential in other therapeutic areas. researchgate.netjchemrev.comscispace.com The unique chemical properties of the imidazole ring make it a versatile scaffold for developing drugs with a wide range of biological activities. researchgate.netscispace.com

New research is investigating the potential of nitroimidazole derivatives as:

Anticancer agents: Some imidazole-based compounds have shown promising activity against various cancer cell lines. researchgate.netmdpi.comnih.gov

Antiviral agents: The development of new antiviral drugs is a global health priority, and imidazole derivatives are being explored for this purpose. researchgate.net

Anti-inflammatory agents: The anti-inflammatory properties of certain imidazole compounds are also under investigation. jchemrev.com

Beyond medicine, the electronic properties of nitroimidazoles make them interesting candidates for applications in material science. Their ability to participate in various chemical interactions suggests they could be used in the development of new functional materials. rsc.org

Addressing Antimicrobial Resistance through Novel Nitroimidazole Derivatives

Antimicrobial resistance is a major global health crisis. Bacteria and other microbes are constantly evolving, and many have developed resistance to existing drugs. uq.edu.au This has created an urgent need for new antimicrobial agents with novel mechanisms of action. uq.edu.aubrieflands.com

Nitroimidazoles represent a promising class of compounds for combating resistant pathogens. mdpi.comnih.gov Because their mechanism of action often involves reductive activation by microbial enzymes, they can be effective against strains that are resistant to other classes of antibiotics. nih.gov

Current research is focused on developing new nitroimidazole derivatives that can overcome existing resistance mechanisms. uq.edu.aubrieflands.com This includes:

Modifying the chemical structure: Small changes to the nitroimidazole scaffold can restore activity against resistant strains. uq.edu.au

Creating hybrid molecules: Combining a nitroimidazole with another antimicrobial agent can create a synergistic effect and broaden the spectrum of activity. mdpi.com

Targeting different enzymes: Developing nitroimidazoles that are activated by different microbial enzymes can circumvent resistance that has developed to older drugs.